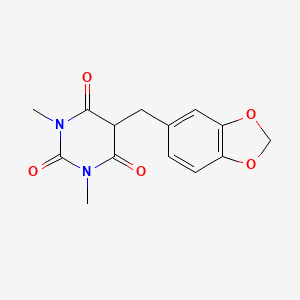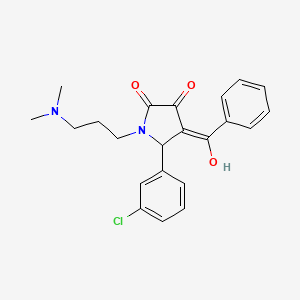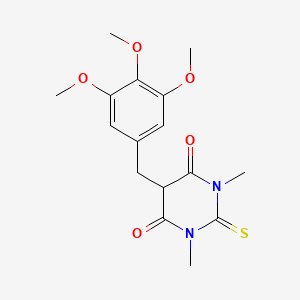![molecular formula C8H7N3O2 B11092618 4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 90004-20-9](/img/structure/B11092618.png)
4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound with a unique structure that includes both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor like 2-amino-3-cyanopyridine can undergo cyclization with methylamine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to scale up the production while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1H-pyrrolo[2,3-b]pyridine-1,3(2H)-dione
- 6-Methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Uniqueness
4-Amino-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both amino and methyl groups in specific positions enhances its potential for diverse chemical modifications and biological interactions.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmaceutical research.
Properties
CAS No. |
90004-20-9 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-amino-6-methylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C8H7N3O2/c1-3-2-4-5(6(9)10-3)8(13)11-7(4)12/h2H,1H3,(H2,9,10)(H,11,12,13) |
InChI Key |
KCQBNAMGQKHTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11092542.png)

![3,6-Dichloro-4-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B11092555.png)

![7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-(2,4-dichlorobenzylsulfanyl)-](/img/structure/B11092572.png)
![3-(2-Fluoro-4-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B11092573.png)
![4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 2-fluorobenzoate](/img/structure/B11092574.png)
![4-(3-methylthiophen-2-yl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11092576.png)
![2-{[3-Cyano-4,6-dimethyl-5-(phenylcarbonyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11092590.png)



![4-imino-5,6-dimethylthieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B11092613.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11092623.png)
